1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a bromine atom, an ethoxy group, and a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 4-ethoxy-3-(trifluoromethoxy)acetophenone with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These interactions can affect the compound’s reactivity and its ability to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 3-Bromo-1,1,1-trifluoro-2-propanol
Uniqueness
1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both an ethoxy group and a trifluoromethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H12BrF3O3 |
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Molecular Weight |
341.12 g/mol |
IUPAC Name |
1-bromo-1-[4-ethoxy-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3O3/c1-3-18-9-5-4-8(11(13)7(2)17)6-10(9)19-12(14,15)16/h4-6,11H,3H2,1-2H3 |
InChI Key |
RVNSQNUWJJUZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Br)OC(F)(F)F |
Origin of Product |
United States |
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